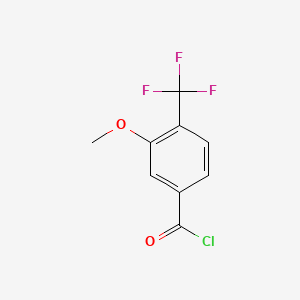

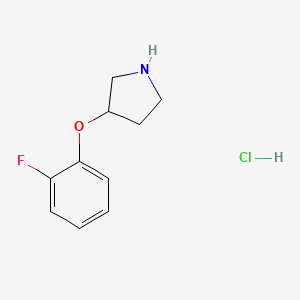

![molecular formula C8H7NO2S B1444637 3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione CAS No. 1356016-32-4](/img/structure/B1444637.png)

3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione

Overview

Description

The compound “3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione” belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a five-membered aromatic ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of a similar compound, 7-Methylthieno[3,2-b]pyridine, has been reported . Its InChI code is 1S/C8H7NS/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 7-Methylthieno[3,2-b]pyridine, have been reported . It has a molecular weight of 149.22, and it’s stored at +4C. It’s a colorless to tan liquid .

Scientific Research Applications

Synthesis and Chemical Properties

Combinatorial Synthesis of Derivatives : A method for the synthesis of thiopyrano[3,4-b]pyridin-5(4H)-one and related derivatives, offering operational simplicity and efficient yields, was developed using a one-pot multicomponent reaction involving aromatic aldehyde and 2H-thiopyran-3,5(4H,6H)-dione (Yao, Wang, Jiang, & Tu, 2010).

Synthesis of Phenothiazine Derivatives : A novel method to create 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives was reported. This process involved converting diacetyl-3-hydroxyphenothiazine into benzoyloxy esters and then into 1,3-diones, which were finally cyclized into pyranophenothiazines (Bansode & Meshram, 2011).

Photosensitized Oxygenation : Studies on the photosensitized oxygenation of 3-and 6-substituted 2-pyridones showed the formation of 3-substituted pyridine-2, 6-diones and 6-substituted pyridine-2, 3-diones, likely derived from intermediate endoperoxides (Sato, Ikeda, & Kanaoka, 1987).

Microwave-Assisted Synthesis of Isothiazolopyridine : The use of both conventional and modern microwave techniques in the synthesis of isothiazolopyridines and related compounds was explored. This method provided higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

Biological and Pharmaceutical Applications

Synthesis of Fluorescence Probes : The synthesis of various bicyclic pyridinones and tricyclic morpholinopyrones, and their potential use as fluorescence probes for tracing biological pathways was investigated. These compounds showed longer absorption and emission wavelengths compared to standard fluorescence markers (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).

Antimicrobial Activity : The synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives demonstrated moderate antimicrobial activity against various bacterial strains. It showed promising results against P. aeruginosa, with a lower minimum inhibitory concentration (MIC) value than the reference drug streptomycin (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Material Science and Electronics

- Polymer Solar Cells : The development of D–A copolymers P1 and P2, which included a lactam acceptor unit derived from 3-methylthieno[3,2-b]pyridine, was studied. These copolymers were used in solar cells, with one variant achieving a power conversion efficiency (PCE) of 6.76% (Lu, Qian, Cao, Feng, Du, & Ding, 2015).

Safety And Hazards

properties

IUPAC Name |

3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNQDELKWADFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1NC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

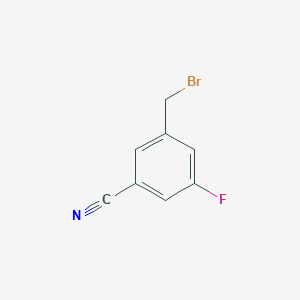

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)

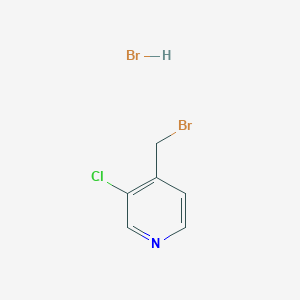

![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)

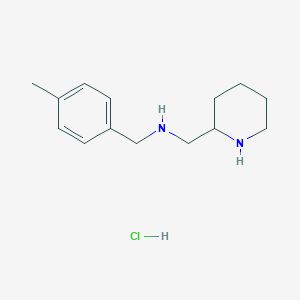

![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)